molecular formula C10H6F2O4 B1353555 3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid CAS No. 721-13-1

3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid

Cat. No.: B1353555
CAS No.: 721-13-1
M. Wt: 228.15 g/mol
InChI Key: KODLBMVQFGJDOK-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound exhibits a distinctive structural framework that combines several important chemical motifs. The compound possesses the molecular formula C10H6F2O4 with a molecular weight of 228.15 grams per mole. The IUPAC nomenclature follows systematic naming conventions, with the compound officially designated as (E)-3-(2,2-difluoro-1,3-benzodioxol-5-yl)prop-2-enoic acid. This naming convention reflects the trans configuration of the double bond in the propenoic acid side chain, as indicated by the (E) designation.

The molecular structure incorporates a benzodioxole ring system that is substituted with two fluorine atoms at the 2-position, creating a difluoromethylene bridge. This structural feature is particularly noteworthy because the difluoro substitution pattern significantly alters the electronic properties of the benzodioxole moiety compared to the parent compound. The propenoic acid chain is attached at the 5-position of the benzodioxole ring through an extended conjugated system, which contributes to the overall stability and reactivity profile of the molecule.

Several synonymous names exist for this compound in chemical literature, including 3-(2,2-difluorobenzo[d]dioxol-6-yl)acrylic acid, trans-3,4-(Difluoromethylenedioxy)cinnamic acid, and 5-[(E)-2-Carboxyethenyl]-2,2-difluoro-1,3-benzodioxole. These alternative nomenclatures reflect different aspects of the molecular structure and demonstrate the compound's relationship to both cinnamic acid derivatives and benzodioxole chemistry. The Chemical Abstracts Service registry number 387350-55-2 provides a unique identifier for this specific chemical entity.

The structural representation in SMILES notation is expressed as C1=CC2=C(C=C1/C=C/C(=O)O)OC(O2)(F)F, which clearly delineates the connectivity and stereochemistry of the molecule. The InChI representation provides additional structural details: InChI=1S/C10H6F2O4/c11-10(12)15-7-3-1-6(2-4-9(13)14)5-8(7)16-10/h1-5H,(H,13,14)/b4-2+, confirming the E-configuration of the alkene functionality.

Crystallographic Analysis and Conformational Studies

The conformational behavior of this compound is heavily influenced by the structural characteristics of the benzodioxole ring system. Research on related 1,3-benzodioxole compounds has revealed significant insights into conformational preferences that are relevant to understanding this particular derivative. The benzodioxole ring system typically adopts a non-planar conformation due to the anomeric effect, which stabilizes specific geometric arrangements through hyperconjugative interactions.

Computational studies on 1,3-benzodioxole systems have demonstrated that the flap-puckered conformer is generally more stable than the planar conformer. This conformational preference arises from orbital interactions between oxygen lone pairs and carbon-oxygen sigma antibonding orbitals, which constitute the classical anomeric effect. In the case of this compound, the presence of two fluorine atoms at the bridging position significantly modifies these interactions and introduces additional electronic effects.

The difluoro substitution pattern creates a unique electronic environment that influences both the puckering amplitude of the dioxole ring and the rotational barriers around key bonds. Natural bond orbital analysis of similar systems indicates that the interaction between oxygen lone pairs and carbon-oxygen antibonding orbitals remains the dominant factor in conformational stabilization, although the magnitude of these interactions is modified by the electron-withdrawing nature of the fluorine substituents.

The extended conjugation between the benzodioxole system and the propenoic acid moiety introduces additional conformational considerations. The planarity of the extended pi-system competes with the puckering tendency of the dioxole ring, creating a delicate balance between competing electronic effects. This structural tension contributes to the unique properties observed in this compound class.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound relies on multiple complementary techniques to provide comprehensive structural information. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, offering detailed insights into both carbon and proton environments within the molecule. The aromatic region of the proton nuclear magnetic resonance spectrum typically displays characteristic patterns corresponding to the substituted benzodioxole ring system, while the alkene protons of the propenoic acid chain exhibit distinct chemical shifts reflecting their electronic environment.

The fluorine substitution introduces unique spectroscopic signatures that can be monitored through fluorine nuclear magnetic resonance spectroscopy. The two equivalent fluorine atoms at the bridging position produce characteristic signals that provide information about the electronic environment and conformational dynamics of the dioxole ring. Carbon nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with particular attention to the carbonyl carbon of the carboxylic acid group and the carbons bearing fluorine substitution.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 228, corresponding to the molecular weight of 228.15 grams per mole. Predicted collision cross section values have been calculated for various adduct forms, including protonated, sodiated, and deprotonated species, providing valuable data for analytical method development.

Adduct Type Mass-to-Charge Ratio Predicted Collision Cross Section (Ångström²)
[M+H]+ 229.03070 141.8
[M+Na]+ 251.01264 152.0
[M-H]- 227.01614 144.4
[M+NH4]+ 246.05724 161.6
[M+K]+ 266.98658 151.0

Infrared spectroscopy provides complementary structural information, particularly regarding functional group identification and molecular vibrations. The carboxylic acid functionality typically produces characteristic absorption bands in the carbonyl stretching region, while the difluoro substitution influences the fingerprint region of the spectrum through modified vibrational modes of the benzodioxole ring system.

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry approaches provide valuable theoretical insights into the electronic structure and properties of this compound. Density functional theory calculations using advanced basis sets offer detailed information about molecular geometry optimization, electronic distribution, and energetic properties. These theoretical investigations complement experimental observations and provide predictive capabilities for understanding chemical behavior.

The electronic structure of the compound is significantly influenced by the extended conjugation between the benzodioxole aromatic system and the propenoic acid moiety. Molecular orbital analysis reveals the distribution of electron density throughout the molecule, with particular attention to the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These frontier orbitals play crucial roles in determining chemical reactivity and spectroscopic properties.

The influence of fluorine substitution on the electronic properties of the benzodioxole ring system represents a key area of computational investigation. Fluorine atoms are highly electronegative and significantly affect the electron distribution within the molecule. Natural bond orbital analysis provides detailed insights into hyperconjugative interactions and orbital mixing effects that stabilize specific conformational arrangements.

Studies of intermolecular interactions using density functional theory at the B3LYP/6-311++G(d,p) level of theory have demonstrated the importance of hydrogen bonding and van der Waals forces in determining molecular behavior in condensed phases. Atoms in molecules analysis, reduced density gradient analysis, and non-covalent interaction analysis provide comprehensive pictures of intermolecular interaction patterns that influence physical properties and crystalline behavior.

Predicted physical properties derived from computational analysis include calculated density values of approximately 1.5 ± 0.1 grams per cubic centimeter, boiling point estimates of 310.7 ± 42.0 degrees Celsius at 760 millimeters of mercury, and vapor pressure calculations of 0.0 ± 0.7 millimeters of mercury at 25 degrees Celsius. These computational predictions provide valuable guidance for experimental design and applications development.

The polarizability of the molecule, calculated as 19.2 ± 0.5 × 10⁻²⁴ cubic centimeters, reflects the ease with which the electron cloud can be distorted by external electric fields. This property influences optical behavior and intermolecular interactions, making it relevant for applications in materials science and pharmaceutical research.

Properties

IUPAC Name

(E)-3-(2,2-difluoro-1,3-benzodioxol-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O4/c11-10(12)15-7-3-1-6(2-4-9(13)14)5-8(7)16-10/h1-5H,(H,13,14)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODLBMVQFGJDOK-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=CC(=O)O)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1/C=C/C(=O)O)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387350-55-2
Record name (2E)-3-(2,2-Difluoro-1,3-benzodioxol-5-yl)propenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with an appropriate propenoic acid derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Chemistry

3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid serves as a vital building block in organic synthesis. Its unique structure allows for the development of new materials and compounds with enhanced properties.

Biology

The compound is under investigation for its potential biological activities. Preliminary studies suggest that it may interact with biomolecules, leading to various biochemical effects. Its structural features hint at possible antioxidant and anti-inflammatory properties, making it a candidate for further pharmacological exploration.

Medicine

Research is ongoing into the therapeutic properties of this compound. It has shown promise as a precursor for drug development, particularly in targeting inflammatory pathways and exhibiting cytotoxic effects against certain cancer cell lines. This selectivity could position it as a potential anticancer agent .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical characteristics make it suitable for various manufacturing processes.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities or receptor functions within biological systems. Some observed effects include:

  • Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress in cells.
  • Anti-inflammatory Effects : Initial studies indicate potential benefits in managing chronic inflammatory diseases.
  • Cytotoxicity : Selective cytotoxic effects against specific cancer cell lines have been noted, warranting further investigation into its anticancer potential .

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2E)-3-(7-Chloro-1,3-benzodioxol-5-yl)acrylic Acid

  • Molecular Formula : C₁₀H₇ClO₄
  • Molar Mass : 226.61 g/mol
  • Key Differences: Substitution: A chlorine atom replaces the 2,2-difluoro group on the benzodioxole ring. Electronic Effects: Chlorine is less electronegative than fluorine, resulting in reduced electron-withdrawing effects and altered dipole moments.

(2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic Acid

  • Molecular Formula : C₁₀H₈O₄
  • Molar Mass : 192.17 g/mol (estimated)
  • Key Differences :
    • Substitution: Lacks halogen atoms on the benzodioxole ring.
    • Physicochemical Properties: Reduced molecular weight and lipophilicity compared to the difluoro derivative, likely affecting membrane permeability and pharmacokinetics.
    • Applications: Primarily used as a model compound for studying conjugated systems in organic chemistry .

ML323 (C₂₃H₂₄N₆)

  • Structural Features : Incorporates the 2,2-difluoro-1,3-benzodioxol-5-yl moiety as part of a larger scaffold, including a benzoic acid and pyridine ring.
  • Key Differences: Functional Groups: The propenoic acid group is replaced by a benzoic acid linked via an amide bond, enhancing hydrogen-bonding capacity and specificity as a deubiquitinase (DUB) inhibitor. Biological Relevance: Demonstrates targeted protein modulation, unlike the simpler acrylic acid derivatives .

Research Implications

  • Medicinal Chemistry : The difluoro derivative’s enhanced electronegativity and stability make it a preferred scaffold in drug design, as seen in lumacaftor (a cystic fibrosis therapy component) .
  • Synthetic Challenges: Fluorination introduces complexity in synthesis compared to chlorination or non-halogenated analogs, requiring specialized reagents like deoxofluor .
  • Biological Performance: Fluorine’s small atomic radius and high electronegativity improve binding affinity to hydrophobic enzyme pockets, a feature less pronounced in the chloro and non-halogenated analogs .

Biological Activity

3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid, also known as (E)-3-(2,2-difluoro-1,3-benzodioxol-5-yl)propenoic acid, is a compound that has garnered attention for its unique structural properties and potential biological activities. The presence of the difluorobenzodioxole moiety in its structure suggests possible interactions with biological targets, making it a candidate for further pharmacological exploration.

  • Molecular Formula : C₁₀H₆F₂O₄
  • Molecular Weight : 228.15 g/mol
  • CAS Number : 387350-55-2
  • Melting Point : 176–179 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may modulate enzyme activities or receptor functions, influencing several biochemical pathways. The specific mechanisms are still under investigation, but preliminary studies suggest potential anti-inflammatory and cytotoxic properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and various diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.

Cytotoxicity and Anticancer Potential

Initial cytotoxicity assays indicate that this compound may exhibit selective cytotoxic effects against certain cancer cell lines. This selectivity could make it a promising candidate for further development as an anticancer agent.

Case Studies and Research Findings

StudyFindings
Study on Antioxidant Activity Demonstrated that derivatives of benzodioxole exhibit significant free radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions.
Anti-inflammatory Research Investigated the effects of similar compounds on pro-inflammatory cytokine production, showing a reduction in TNF-alpha and IL-6 levels in vitro .
Cytotoxicity Assays Evaluated the compound's effects on various cancer cell lines (e.g., HeLa and MCF-7), revealing IC50 values indicating moderate to high cytotoxicity compared to standard chemotherapeutics .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(2,2-difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid, and how is purity validated?

Synthesis typically involves condensation reactions between substituted benzodioxole precursors and α,β-unsaturated carboxylic acids. For example, a chalcone derivative synthesis route (e.g., Claisen-Schmidt condensation) under reflux with isopropyl alcohol and guanidine hydrochloride is reported, yielding intermediates that are further functionalized . Purity validation employs HPLC (>95% purity) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structural integrity and stereochemistry .

Q. How does the α,β-unsaturated carboxylate moiety influence reactivity in Michael addition reactions?

The electron-deficient double bond in the (2E)-propenoic acid group facilitates nucleophilic attack, making it a substrate for Michael additions. Studies highlight its use in probing reaction kinetics with thiols or amines, where solvent polarity and pH adjustments (e.g., buffered aqueous/organic systems) modulate regioselectivity and reaction rates .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic and structural properties?

  • NMR : ¹H NMR (δ 7.2–7.8 ppm for aromatic protons; δ 6.3–6.8 ppm for vinyl protons) and ¹³C NMR (carbonyl at ~170 ppm) confirm conjugation and substituent effects .
  • UV-Vis : Absorbance maxima near 280–320 nm (π→π* transitions) reflect the benzodioxole-propenoate conjugation .
  • X-ray crystallography : Resolves dihedral angles between benzodioxole and propenoic acid groups, critical for understanding steric effects .

Q. What standardized assays evaluate its antimicrobial activity?

Microplate-based assays (e.g., Alamar Blue) determine EC₅₀ values against pathogens like Trypanosoma cruzi (EC₅₀ = 73.5 μM) and MRSA biofilm inhibition (IC₅₀ < 10 μM). Controls include untreated cultures and reference antibiotics (e.g., benznidazole) .

Advanced Research Questions

Q. What mechanistic role does this compound play in CFTR correction, and what limitations exist in clinical efficacy?

As a structural analog of VX-809 (lumacaftor), it enhances ΔF508-CFTR folding and trafficking to cell membranes by stabilizing nucleotide-binding domains (NBDs). However, restored CFTR function remains suboptimal (~15% of wild-type activity), necessitating combination therapy with potentiators like VX-770 (ivacaftor) to amplify chloride conductance .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. antiparasitic EC₅₀) be reconciled?

Discrepancies arise from assay conditions (e.g., pH, incubation time) and target-specific uptake mechanisms. For example, protonation of the carboxylate group at physiological pH may reduce membrane permeability in Trypanosoma cruzi compared to bacterial biofilms. Dose-response studies under varied conditions are recommended .

Q. What strategies optimize synergistic effects with CFTR potentiators or antibiotics?

  • Combinatorial screening : Co-treatment with ivacaftor (10 μM) in bronchial epithelial cells increases ΔF508-CFTR currents by 3-fold .
  • Biofilm disruption : Subinhibitory concentrations (≤5 μM) enhance β-lactam efficacy against MRSA by downregulating polysaccharide intercellular adhesin (PIA) synthesis .

Q. What computational models predict its interactions with enzymes like CYP450 or CFTR?

Docking simulations (AutoDock Vina) using crystal structures (PDB: 5UAK for CFTR) identify key hydrogen bonds between the difluorobenzodioxole moiety and residues (e.g., F312, R347). MD simulations assess conformational stability over 100 ns trajectories .

Q. How does structural modification address biofilm resistance mechanisms?

Derivatization at the propenoic acid group (e.g., amidation or esterification) improves biofilm penetration. For example, urea derivatives (e.g., compound 18 in ) reduce MRSA biofilm biomass by >80% via quorum-sensing interference .

Q. What analytical challenges arise in quantifying degradation products under physiological conditions?

LC-MS/MS detects oxidative metabolites (e.g., hydroxylated benzodioxole) in simulated gastric fluid. Degradation kinetics follow first-order models (t₁/₂ ~ 4–6 h), requiring stabilization with antioxidants (e.g., ascorbate) in long-term assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.